![molecular formula C30H60O8 B14268322 Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol CAS No. 136194-71-3](/img/structure/B14268322.png)
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with a long chain of ethoxy groups and an octadec-9-enoxy group. This compound is part of a class of chemicals known for their surfactant properties, which means they can reduce the surface tension of liquids and are often used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of octadec-9-enol with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with acetic acid under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, such as cell membranes and proteins, altering their behavior and function. The compound can form micelles and other structures that encapsulate hydrophobic molecules, facilitating their solubilization and transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- 2-[2-(2-Butoxyethoxy)ethoxy]ethanol
- 2-[2-(2-Azidoethoxy)ethoxy]acetic acid
Uniqueness
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is unique due to its long chain of ethoxy groups and the presence of an octadec-9-enoxy group. This structure imparts distinct surfactant properties, making it particularly effective in reducing surface tension and forming stable emulsions. Its ability to interact with a wide range of molecular targets and its versatility in various applications set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
136194-71-3 |
|---|---|
Molekularformel |
C30H60O8 |
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H56O6.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-27-34-28-26-33-24-22-31-20-18-29;1-2(3)4/h9-10,29H,2-8,11-28H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
HVTPSUOTDCXECO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCOCCOCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


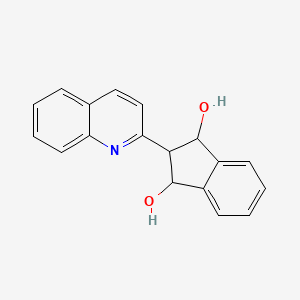
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
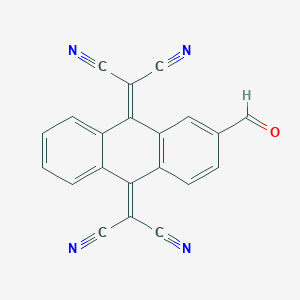
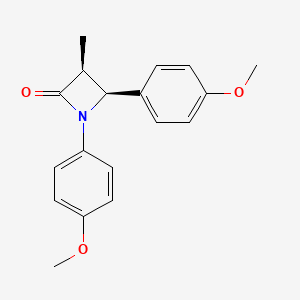
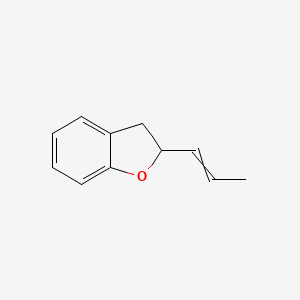
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
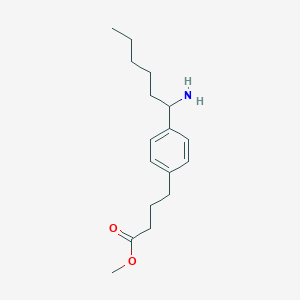
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)


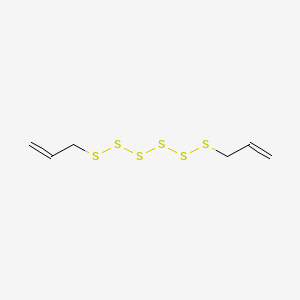
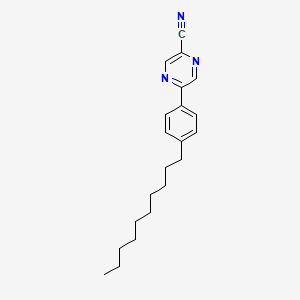

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
